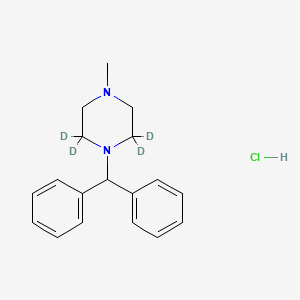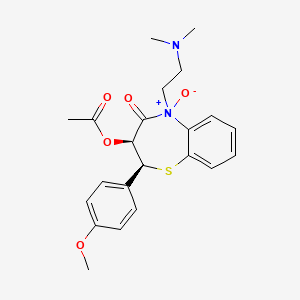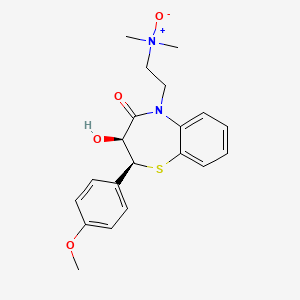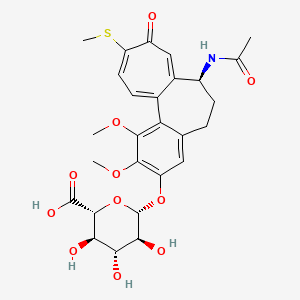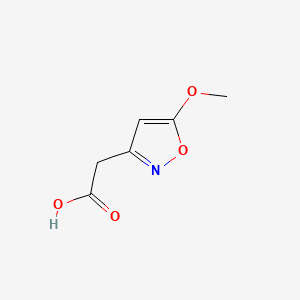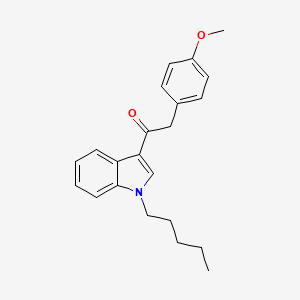
rac Tertatolol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Tertatolol-d9: is a deuterated form of Tertatolol, a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist. It is a benzothiopyran derivative with the molecular formula C16H16D9NO2S and a molecular weight of 304.5 . This compound is primarily used in proteomics research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Tertatolol-d9 involves the incorporation of deuterium atoms into the Tertatolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated starting materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: rac Tertatolol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac Tertatolol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects as a beta-adrenoceptor antagonist and 5-hydroxytryptamine receptor antagonist.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery
Mécanisme D'action
rac Tertatolol-d9 exerts its effects by blocking beta-adrenoceptors and 5-hydroxytryptamine receptors. This action leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension. The molecular targets include beta-adrenoceptors and 5-hydroxytryptamine receptors, which are involved in regulating cardiovascular and neurological functions .
Comparaison Avec Des Composés Similaires
Tertatolol: The non-deuterated form of rac Tertatolol-d9, used as a beta-adrenoceptor antagonist.
Propranolol: Another beta-adrenoceptor antagonist with similar therapeutic effects.
Metoprolol: A selective beta-adrenoceptor antagonist used in the treatment of hypertension and angina.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics and drug metabolism. The incorporation of deuterium atoms can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated compounds .
Propriétés
Numéro CAS |
1795037-66-9 |
|---|---|
Formule moléculaire |
C16H25NO2S |
Poids moléculaire |
304.496 |
Nom IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
HTWFXPCUFWKXOP-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Synonymes |
1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; (±)-Tertatolol-d9; Racemic Tertatolol-d9; dl-Tertatolol-d9; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


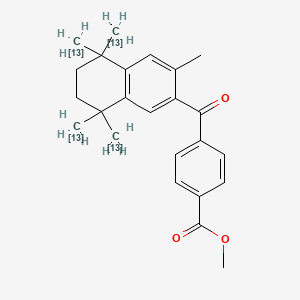
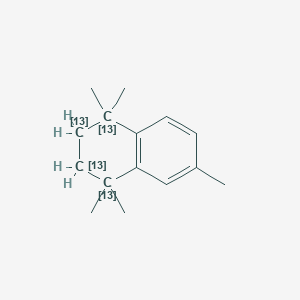
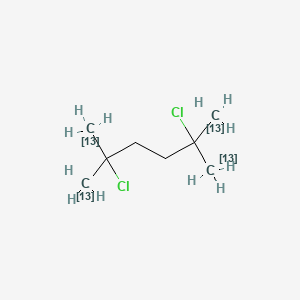
![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)
